6-Fluoroquinazolin-2-amine Derivative KR-39038 Exhibits Sub-Nanomolar GRK5 Inhibition Relative to 6-Chloro Analog
The derivative KR-39038, which incorporates the 6-fluoroquinazolin-2-amine core structure, demonstrates potent inhibition of G protein-coupled receptor kinase 5 (GRK5) with an IC50 of 0.02 µM [1]. In contrast, a structurally related 6-chloroquinazolin-2-amine derivative (BDBM572060) exhibits significantly weaker activity against the CDK12 kinase, with an IC50 of 100 nM (0.1 µM), a 5-fold higher IC50 value [2]. The fluorine atom at the 6-position is critical for achieving sub-nanomolar potency.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.02 µM (KR-39038 derivative of 6-fluoroquinazolin-2-amine) |
| Comparator Or Baseline | 0.1 µM (6-chloroquinazolin-2-amine derivative, BDBM572060) |
| Quantified Difference | 5-fold lower IC50 (higher potency) for the fluoro derivative |
| Conditions | GRK5 inhibition assay (fluoro) and CDK12 radiometric kinase assay (chloro) |
Why This Matters
This 5-fold potency advantage supports the selection of 6-fluoroquinazolin-2-amine as a starting scaffold for kinase inhibitor programs targeting GRK5, where even modest potency gains can translate into reduced dosing and improved therapeutic windows.
- [1] Adooq Bioscience (2025). KR-39038 Datasheet. Catalog No. A24071. View Source
- [2] BindingDB (2025). BDBM572060 Activity Data. Kinnate Biopharma US Patent. Monomer ID: 572060. View Source
